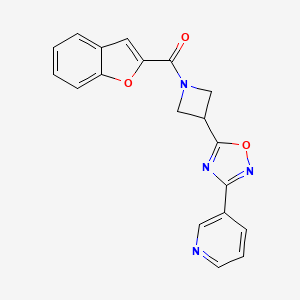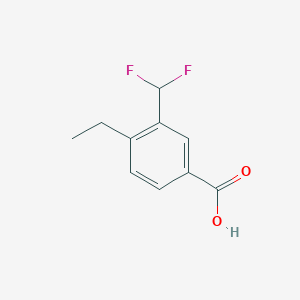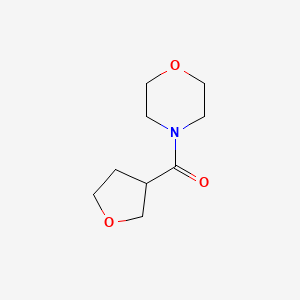![molecular formula C18H29N3O3 B2722726 N-(1-Cyanocyclohexyl)-2-[3-(2-hydroxycyclopentyl)morpholin-4-yl]acetamide CAS No. 2108404-20-0](/img/structure/B2722726.png)
N-(1-Cyanocyclohexyl)-2-[3-(2-hydroxycyclopentyl)morpholin-4-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanocyclohexyl)-2-[3-(2-hydroxycyclopentyl)morpholin-4-yl]acetamide, also known as CPP-115, is a novel compound that has gained significant attention in the field of neuroscience research. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, the primary inhibitory neurotransmitter in the brain.
Mecanismo De Acción
N-(1-Cyanocyclohexyl)-2-[3-(2-hydroxycyclopentyl)morpholin-4-yl]acetamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, this compound increases GABA levels in the brain, leading to increased inhibitory neurotransmission. This results in a decrease in neuronal excitability and can have a calming effect on the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. In addition to its anticonvulsant, anxiolytic, and antidepressant effects, this compound has been shown to increase GABA levels in the brain, decrease glutamate levels, and increase the expression of GABA receptors. These effects suggest that this compound may have a broader therapeutic potential beyond its initial indications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-Cyanocyclohexyl)-2-[3-(2-hydroxycyclopentyl)morpholin-4-yl]acetamide has several advantages for lab experiments, including its potency and selectivity for GABA transaminase inhibition. This allows for precise modulation of GABA levels in the brain, making it an excellent tool for studying the role of GABA in neurological disorders. However, this compound has some limitations, including its poor solubility in water, which can make dosing and administration difficult. Additionally, this compound has a short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for research on N-(1-Cyanocyclohexyl)-2-[3-(2-hydroxycyclopentyl)morpholin-4-yl]acetamide. One area of interest is the potential use of this compound in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, further studies are needed to understand the long-term effects of this compound on brain function and behavior. Finally, the development of more efficient synthesis methods for this compound could improve its availability and accessibility for research purposes.
Conclusion:
This compound is a promising compound for the study and treatment of neurological disorders. Its ability to increase GABA levels in the brain has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. While there are some limitations to its use in lab experiments, this compound has several advantages, including its potency and selectivity for GABA transaminase inhibition. Future research on this compound could lead to new treatments for neurological disorders and a better understanding of the role of GABA in brain function and behavior.
Métodos De Síntesis
N-(1-Cyanocyclohexyl)-2-[3-(2-hydroxycyclopentyl)morpholin-4-yl]acetamide is synthesized through a multistep process that involves the reaction of several reagents. The synthesis begins with the reaction of 1-cyanocyclohexane with sodium hydride to form 1-cyanocyclohexyl sodium salt. This intermediate is then reacted with 3-(2-hydroxycyclopentyl)morpholine to form the desired product, this compound. The final compound is purified through a series of chromatography techniques to obtain a pure product.
Aplicaciones Científicas De Investigación
N-(1-Cyanocyclohexyl)-2-[3-(2-hydroxycyclopentyl)morpholin-4-yl]acetamide has been extensively studied in the field of neuroscience research due to its ability to increase GABA levels in the brain. GABA is a neurotransmitter that plays a critical role in regulating neuronal excitability and is involved in several neurological disorders, including epilepsy, anxiety, and depression. This compound has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models, making it a promising candidate for the treatment of these disorders.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[3-(2-hydroxycyclopentyl)morpholin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3/c19-13-18(7-2-1-3-8-18)20-17(23)11-21-9-10-24-12-15(21)14-5-4-6-16(14)22/h14-16,22H,1-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHKXHIKVFLFCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2CCOCC2C3CCCC3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[6-acetamido-2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2722644.png)



![1-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2722649.png)
![3-(4-Chlorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2722650.png)
![7-[(2-Chlorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![2-[2-oxo-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2722652.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[(3-methylphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]benzamide](/img/structure/B2722654.png)

![5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2722656.png)
![2-[({[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)ethanimidoyl]pyrazine](/img/structure/B2722659.png)
![2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2722662.png)
